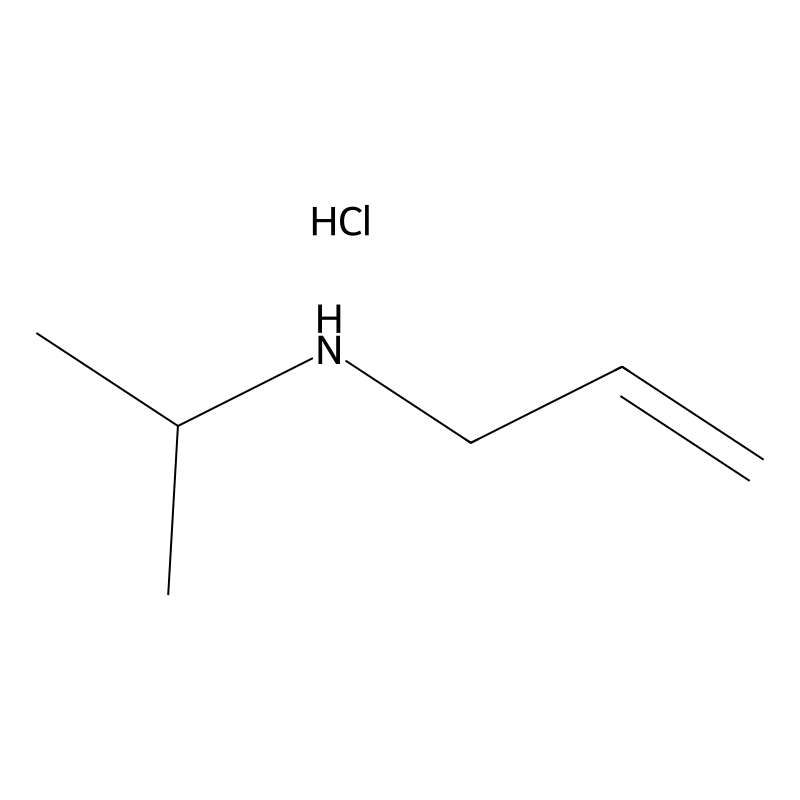

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C₆H₁₃N·HCl and a molecular weight of 135.64 g/mol. This compound features a propenyl group attached to a secondary amine, making it structurally significant in various biochemical applications. The hydrochloride salt form enhances its solubility in water, which is beneficial for laboratory and pharmaceutical uses .

The reactivity of (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride can be attributed to the presence of both the amine and the propenyl group. Common reactions include:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in various substitution reactions.

- Alkylation: The propenyl group can undergo alkylation reactions, where it reacts with electrophiles to form more complex structures.

- Hydrochloride Formation: The compound can react with acids to form its hydrochloride salt, which is essential for increasing its stability and solubility .

Research indicates that (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride exhibits various biological activities. It has been studied for its potential effects on:

- Neurotransmission: Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter systems.

- Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further pharmacological exploration .

Synthesis of (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride can be achieved through several methods:

- Alkylation of Amine: A common method involves the alkylation of an amine precursor with a propenyl halide.

- Reduction Reactions: Starting from appropriate carbonyl compounds, reduction reactions can yield the desired amine structure.

- Direct Amination: Utilizing amination techniques with appropriate substrates can also lead to the formation of this compound .

The applications of (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride span various fields:

- Pharmaceutical Research: It serves as a biochemical tool in proteomics and drug discovery.

- Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.

- Biochemical Assays: Its properties make it suitable for use in various biochemical assays and testing protocols .

Interaction studies have shown that (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride may interact with several biological targets:

- Receptors: Its structural features suggest potential interactions with neurotransmitter receptors.

- Enzymes: Studies are ongoing to evaluate its effects on various enzymes involved in metabolic pathways.

These interactions are crucial for understanding its biological implications and therapeutic potential .

Several compounds share structural similarities with (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (Prop-2-yne)(propan-2-yl)amine hydrochloride | C₆H₁₁N·HCl | Contains a triple bond, affecting reactivity |

| (Propan-2-yne)(propan-2-yl)amine | C₆H₁₃N | Lacks hydrochloride salt, affecting solubility |

| (Butan-2-yne)(propan-2-yl)amine | C₇H₁₅N | Longer carbon chain, altering physical properties |

Uniqueness

The uniqueness of (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride lies in its dual functionality as both an amine and an alkene. This combination allows for versatile chemical reactivity not found in compounds that contain only one functional group. Its specific structure also positions it well for targeted biological interactions, making it a valuable candidate in pharmaceutical research .